molecular formula C9H7ClN2S B1272244 4-(4-chlorophenyl)-1H-imidazole-2-thiol CAS No. 93103-18-5

4-(4-chlorophenyl)-1H-imidazole-2-thiol

Cat. No. B1272244
CAS RN: 93103-18-5
M. Wt: 210.68 g/mol
InChI Key: FXPJQESWXQDJOW-UHFFFAOYSA-N
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Description

The compound "4-(4-chlorophenyl)-1H-imidazole-2-thiol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group suggests potential biological activity, as chlorinated aromatic compounds are often involved in pharmaceuticals and agrochemicals. The thiol group (-SH) attached to the imidazole ring can act as a nucleophile in chemical reactions, which may contribute to the compound's reactivity and potential as a building block in chemical synthesis.

Synthesis Analysis

The synthesis of related imidazole compounds has been reported in various studies. For instance, the preparation of a potent antifungal agent with a similar imidazole backbone has been described, highlighting the effectiveness of such compounds against Candida albicans infections in vivo . Another study reported the microwave-assisted synthesis of a chlorophenyl-imidazole derivative, demonstrating the utility of modern synthetic techniques in preparing these compounds . These methods could potentially be adapted for the synthesis of "4-(4-chlorophenyl)-1H-imidazole-2-thiol."

Molecular Structure Analysis

The molecular structure of imidazole derivatives has been extensively studied using techniques such as X-ray diffraction . These studies reveal that the imidazole ring tends to adopt a planar conformation, which can influence the compound's intermolecular interactions and stability. The presence of substituents like the chlorophenyl group can affect the overall geometry and electronic distribution within the molecule, potentially impacting its reactivity and biological activity.

Chemical Reactions Analysis

Imidazole derivatives are known to participate in various chemical reactions due to the reactivity of the imidazole ring and its substituents. The thiol group in "4-(4-chlorophenyl)-1H-imidazole-2-thiol" can undergo oxidation, alkylation, and conjugation reactions, which could be exploited in the synthesis of more complex molecules . Additionally, the presence of the chlorophenyl group may allow for nucleophilic aromatic substitution reactions, further diversifying the chemical transformations that this compound can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the solid-state properties, such as lattice parameters and intermolecular interactions . Spectroscopic techniques like FT-IR, NMR, and HRMS are used to characterize these compounds and confirm their identities . Theoretical calculations, such as density functional theory (DFT), can predict electronic properties, reactivity descriptors, and non-linear optical behavior, which are crucial for understanding the compound's behavior in different environments and potential applications .

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and appropriate handling and disposal methods.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties.


properties

IUPAC Name

4-(4-chlorophenyl)-1,3-dihydroimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPJQESWXQDJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60918697
Record name 5-(4-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-1H-imidazole-2-thiol

CAS RN

93103-18-5
Record name Imidazole-2-thiol, 4-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60918697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Burns, RJ Baker, M Kitner, J Knox, B Cooke… - Nature, 2023 - nature.com
Parasitic nematodes are a major threat to global food security, particularly as the world amasses 10 billion people amid limited arable land 1 – 4 . Most traditional nematicides have …
Number of citations: 5 www.nature.com

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